molecular formula C16H13ClO2 B3104459 (2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1482338-67-9

(2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3104459
CAS No.: 1482338-67-9
M. Wt: 272.72 g/mol
InChI Key: WWQNBMZAIAAYBE-MDZDMXLPSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative. Chalcones are a class of organic compounds with the structure 1,3-diphenyl-2-propen-1-one. They are characterized by an α, β-unsaturated carbonyl system, which consists of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl chain. This specific compound features a 3-chlorophenyl group and a 2-methoxyphenyl group, making it a unique member of the chalcone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 3-chlorobenzaldehyde and 2-methoxyacetophenone are used as starting materials. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity starting materials and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated carbonyl compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated chalcones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is studied for its potential as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, chalcones and their derivatives are known for their diverse biological activities. This compound has shown potential antibacterial properties, particularly against Staphylococcus aureus . It is also being investigated for its anti-inflammatory and antioxidant activities.

Medicine

In medicine, chalcones are explored for their potential therapeutic applications. This compound is being studied for its anticancer properties, as chalcones have been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Industry

Industrially, chalcones are used in the development of dyes, pigments, and optical materials. The unique electronic properties of this compound make it a candidate for nonlinear optical (NLO) applications .

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α, β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can disrupt cellular processes, leading to its observed biological activities. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antibacterial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the chloro and methoxy groups on the aromatic rings This structural arrangement influences its electronic properties and reactivity, making it distinct from other chalcone derivatives

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQNBMZAIAAYBE-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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